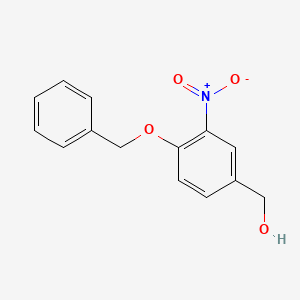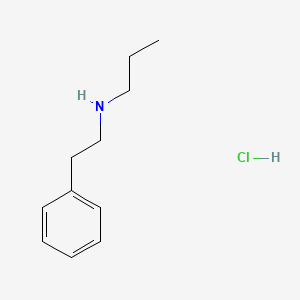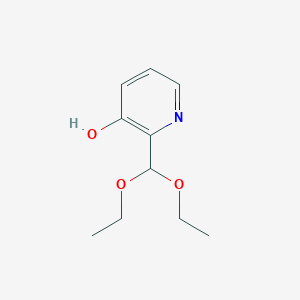
((3-Chloro-4-fluorophenyl)sulfonyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)leucine typically involves the reaction of leucine with a sulfonyl chloride derivative of 3-chloro-4-fluorobenzene . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include an organic solvent, such as dichloromethane, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
((3-Chloro-4-fluorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
((3-Chloro-4-fluorophenyl)sulfonyl)leucine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ((3-Chloro-4-fluorophenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity . The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
((3-Chloro-4-fluorophenyl)sulfonyl)leucine can be compared with other sulfonyl-containing amino acid derivatives, such as:
((3-Chloro-4-fluorophenyl)sulfonyl)alanine: Similar structure but with alanine instead of leucine, potentially leading to different biological activities.
((3-Chloro-4-fluorophenyl)sulfonyl)valine: Contains valine instead of leucine, which may affect its chemical reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents and the leucine moiety, which may confer distinct properties and applications compared to other similar compounds .
Propriétés
Numéro CAS |
1041437-99-3 |
|---|---|
Formule moléculaire |
C12H15ClFNO4S |
Poids moléculaire |
323.77 g/mol |
Nom IUPAC |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
UICILYMJVHXSFN-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
SMILES canonique |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)





![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)


